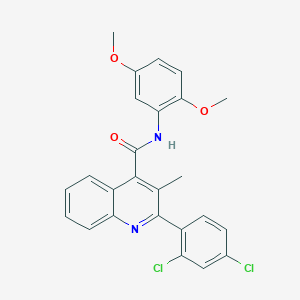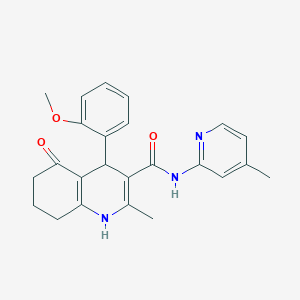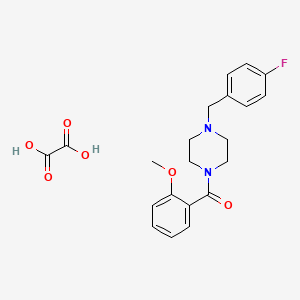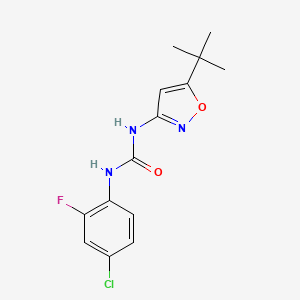
2-(2,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-3-methyl-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-3-methyl-4-quinolinecarboxamide is a synthetic compound that has been widely studied for its potential use in various scientific research applications. This compound has been shown to have significant biochemical and physiological effects, and its mechanism of action has been extensively investigated. In
作用机制
The mechanism of action of 2-(2,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-3-methyl-4-quinolinecarboxamide involves the inhibition of several key enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of protein kinase C (PKC), which is a key signaling molecule involved in cell growth and proliferation. In addition, this compound also inhibits the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
Studies have shown that 2-(2,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-3-methyl-4-quinolinecarboxamide has a number of significant biochemical and physiological effects. Specifically, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit the migration and invasion of cancer cells.
实验室实验的优点和局限性
One of the main advantages of using 2-(2,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-3-methyl-4-quinolinecarboxamide in lab experiments is its potent anti-cancer properties. This compound has been shown to be effective against a wide range of cancer cell lines, making it a valuable tool for cancer research. However, there are also some limitations to using this compound in lab experiments. For example, this compound has been shown to be toxic to normal cells at high concentrations, which can make it difficult to use in certain types of experiments.
未来方向
There are a number of potential future directions for research on 2-(2,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-3-methyl-4-quinolinecarboxamide. One area of research could focus on developing new analogs of this compound that have improved anti-cancer properties and reduced toxicity. Another area of research could focus on exploring the potential use of this compound in combination with other anti-cancer drugs to enhance its efficacy. Additionally, further research could be conducted to better understand the mechanism of action of this compound and to identify new targets for cancer therapy.
合成方法
The synthesis of 2-(2,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-3-methyl-4-quinolinecarboxamide involves the reaction between 2,4-dichlorobenzonitrile and 2,5-dimethoxyaniline, followed by the addition of methyl-3-quinolinecarboxylate. The resulting product is then purified using column chromatography. This synthesis method has been well-established and is widely used in the production of this compound for research purposes.
科学研究应用
2-(2,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-3-methyl-4-quinolinecarboxamide has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of various cancer cell lines.
属性
IUPAC Name |
2-(2,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-3-methylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Cl2N2O3/c1-14-23(25(30)29-21-13-16(31-2)9-11-22(21)32-3)18-6-4-5-7-20(18)28-24(14)17-10-8-15(26)12-19(17)27/h4-13H,1-3H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRARNQWSLGQOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=C(C=C(C=C3)Cl)Cl)C(=O)NC4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-N-{[2-(methylthio)-5-pyrimidinyl]methyl}ethanamine](/img/structure/B5117284.png)
![2-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-4,6-diiodophenol hydrochloride](/img/structure/B5117296.png)
![2-(4-chlorophenyl)-N-{[3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}ethanamine](/img/structure/B5117304.png)
![3-[({3-[(3-methylbutanoyl)amino]phenyl}amino)carbonyl]benzoic acid](/img/structure/B5117313.png)
![(3-methoxypropyl){2-[2-(3-methylphenoxy)ethoxy]ethyl}amine oxalate](/img/structure/B5117322.png)

![1-(1,3-benzodioxol-5-yl)-5-{[5-(diethylamino)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5117336.png)


![5-{4-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B5117345.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B5117350.png)


![2-[(2-chlorobenzoyl)amino]-N-(4-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5117379.png)